molecular formula C6H12O5 B117579 Methyl beta-L-arabinopyranoside CAS No. 1825-00-9

Methyl beta-L-arabinopyranoside

Cat. No. B117579
CAS RN: 1825-00-9
M. Wt: 164.16 g/mol
InChI Key: ZBDGHWFPLXXWRD-AZGQCCRYSA-N
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Description

Methyl beta-L-arabinopyranoside is a crucial chemical compound widely used in the biomedical industry. It serves as a valuable substrate for enzymatic studies and carbohydrate-based drug synthesis .


Molecular Structure Analysis

The crystalline and molecular structure of Methyl beta-L-arabinopyranoside has been determined using roentgenostructural analysis. The geometric parameters of the glycoside bond have been determined. The presence of an O(2)-H…O(1) intramolecular hydrogen bond in the molecule has been established .


Chemical Reactions Analysis

While specific chemical reactions involving Methyl beta-L-arabinopyranoside are not detailed in the search results, it is noted as a biochemical reagent used in life science related research .


Physical And Chemical Properties Analysis

Methyl beta-L-arabinopyranoside has a molecular weight of 164.16 g/mol. It has 3 hydrogen bond donors and 5 hydrogen bond acceptors. Its exact mass and other properties can be computed .

Scientific Research Applications

Molecular Structure Analysis

Methyl β-L-arabinopyranoside's crystal and molecular structure has been extensively studied. Its geometric parameters, particularly those of the glycosidic bond, and the presence of an intramolecular hydrogen bond in the molecule have been established, contributing to a deeper understanding of its chemical characteristics (Il'in, Reshetnyak & Evtushenko, 1985).

Synthesis and Chemical Transformations

The compound has been utilized in various synthesis processes. For instance, it has been involved in the synthesis of 4-amino-4-deoxy-L-arabinose and its reduction product, 1,4-dideoxy-1,4-imino-L-arabinitol, illustrating its versatility in creating complex molecules (Naleway, Raetz & Anderson, 1988).

Kinetics of Partial Methylation

The kinetics of partial methylation of methyl β-L-arabinopyranoside has been a subject of research, providing insights into the reactivity sequence of its hydroxyl groups, which is vital for understanding its chemical behavior (Evtushenko & Ovodov, 1973).

NMR Spectroscopy Studies

Studies using NMR spectroscopy have been conducted to understand the interactions of methyl β-L-arabinopyranoside with various ions, such as calcium and potassium in solution. These studies are essential in the field of carbohydrate chemistry (Zhuo et al., 2008).

Exploration in Glycoside Research

Methyl β-L-arabinopyranoside has been used in the exploration of new glycosides, showcasing its application in the discovery and synthesis of novel compounds (Kennelly et al., 1995).

Application in Monoglycoside Isolation

It has also been isolated as a natural monoglycoside from the roots of plants like Hibiscus rosa-sinensis L., indicating its occurrence and relevance in natural products research (Qiu et al., 1998).

Safety And Hazards

When handling Methyl beta-L-arabinopyranoside, it’s recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

While specific future directions for Methyl beta-L-arabinopyranoside are not mentioned in the search results, it’s noted that bioactive compounds like this one have enormous potential in treating both plant and human diseases .

properties

IUPAC Name

(2S,3R,4S,5S)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGHWFPLXXWRD-AZGQCCRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl beta-L-arabinopyranoside

CAS RN

1825-00-9
Record name Methyl β-L-arabinopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1825-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl beta-L-arabinopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl β-L-arabinopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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